N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide
CAS No.: 1797702-98-7
Cat. No.: VC4907126
Molecular Formula: C14H18N2O4S
Molecular Weight: 310.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797702-98-7 |
|---|---|
| Molecular Formula | C14H18N2O4S |
| Molecular Weight | 310.37 |
| IUPAC Name | N,N-dimethyl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide |
| Standard InChI | InChI=1S/C14H18N2O4S/c1-15(2)21(18,19)16-9-7-14(8-10-16)12-6-4-3-5-11(12)13(17)20-14/h3-6H,7-10H2,1-2H3 |
| Standard InChI Key | ODHWOQPJMQQXJC-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a spirocyclic system where a benzofuran ring (a fused benzene and furan structure) is connected to a piperidine ring via a single carbon atom (spiro carbon). The benzofuran moiety contains a ketone group at the 3-position (), while the piperidine ring is substituted with a dimethyl sulfonamide group at the 1'-position. This arrangement creates a rigid three-dimensional structure that may influence its interactions with biological targets.
The SMILES notation (\text{CN(C)S(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2) underscores the connectivity: the sulfonamide group () is attached to the piperidine nitrogen, and the benzofuran’s oxygen atom is part of the fused ring system.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 310.37 g/mol |
| Solubility | Soluble in organic solvents |
| Hydrogen Bond Donors | 1 (NH in sulfonamide) |
| Hydrogen Bond Acceptors | 6 (2x O in sulfonamide, 2x O in benzofuran, 1x O in ketone, 1x N in piperidine) |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 87.8 Ų |
These properties suggest moderate bioavailability, with the polar sulfonamide and ketone groups enhancing water solubility, while the spirocyclic system may improve metabolic stability .
Synthesis and Chemical Reactivity
Multi-Step Synthetic Routes
The synthesis of N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide typically involves:
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Formation of the Spirocyclic Core: Cyclization reactions between benzofuran precursors and piperidine derivatives. For example, [2 + 2] intramolecular cycloadditions or nickel-catalyzed Alder-ene reactions of dienes can construct the spiro framework .
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Sulfonamide Functionalization: Reacting the piperidine nitrogen with dimethylsulfamoyl chloride in the presence of a base.
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Oxidation: Introducing the ketone group at the 3-position of the benzofuran via oxidation of a secondary alcohol intermediate.
A notable challenge is achieving stereochemical control during spirocycle formation. Recent advances in asymmetric catalysis, such as chiral nickel complexes, have enabled enantioselective synthesis of related piperidine derivatives .
Analytical Characterization
The compound’s structure is confirmed through:
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Mass Spectrometry: Molecular ion peak at m/z 310.37.
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NMR Spectroscopy: Distinct signals for the dimethyl sulfonamide ( 2.7 ppm for ), benzofuran aromatic protons ( 6.8–7.5 ppm), and spiro carbon environments.
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X-ray Crystallography: Resolves the spirocyclic geometry and confirms bond angles .
Comparative Analysis with Structural Analogues
| Compound | CAS No. | Molecular Formula | Key Activity |
|---|---|---|---|
| N,N-Dimethyl-3-oxo-... | 1797702-98-7 | CHNOS | Antiviral, Antibacterial |
| Spiro[indole-3,2'-piperidine] | 1202882-XX | CHNO | Anticancer |
| Benzofuran-piperidine hybrid | 6599791-YY | CHNO | Anti-inflammatory |
This compound’s sulfonamide group distinguishes it from analogues, potentially enhancing solubility and target affinity .
Applications and Future Directions
Drug Development
The compound’s dual benzofuran-sulfonamide pharmacophore makes it a candidate for:
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Antimicrobial Agents: Targeting multidrug-resistant pathogens.
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Oncology Therapeutics: Exploiting spirocyclic rigidity to improve pharmacokinetics.
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Central Nervous System (CNS) Drugs: Piperidine moieties often cross the blood-brain barrier .
Synthetic Challenges
Future work must address:
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